Cas no 18493-31-7 (2-Propen-1-one,1-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-)
18493-31-7 structure
Product Name:2-Propen-1-one,1-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-
Numero CAS:18493-31-7
MF:C17H15ClO3
MW:302.752204179764
CID:223971
PubChem ID:5346090
Update Time:2025-04-19
2-Propen-1-one,1-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Propen-1-one,1-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-
- (4-Chlor-phenyl)-(2,4-dimethoxy-styryl)-keton
- 1-(2,4-Dimethoxy-phenyl)-3-(4-chlor-phenyl)-propenon-(3)
- 1-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-
- 3-(4-chlorophenoxy)propionitrile
- 3-(4-chloro-phenoxy)-propionitrile
- 3-(4-Chlor-phenoxy)-propionsaeure-nitril
- 3-(4-Chlor-phenoxy-acetamido)-pyridin
- 3-(4-Chlor-phenyl)-1-(2,4-dimethoxy-phenyl)-propen-(1)-on-(3)
- 3-(p-Chlorophenoxy)propionitrile
- Propanenitrile, 3-(4-chlorophenoxy)-
- 30929-47-6
- MLS000571804
- MFCD00018695
- (E)-1-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
- AKOS000954579
- HMS2468I03
- CB01106
- CHEMBL600589
- DTXSID901177287
- 1-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
- (2E)-1-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
- 18493-31-7
- BIM-0012808.P001
- NSC159071
- Z46033295
- SCHEMBL5607164
- 4'-Chloro-2,4-dimethoxychalcone
- NSC-159071
- (2E)-1-(4-Chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
- SMR000193817
- SMSF0011103
-
- Inchi: 1S/C17H15ClO3/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11H,1-2H3/b10-6+
- Chiave InChI: RIAYIRFYWCEXLV-UXBLZVDNSA-N
- Sorrisi: ClC1C=CC(=CC=1)C(/C=C/C1C=CC(=CC=1OC)OC)=O
Proprietà calcolate
- Massa esatta: 302.07105
- Massa monoisotopica: 302.0709720g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 21
- Conta legami ruotabili: 5
- Complessità: 361
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.3
- Superficie polare topologica: 35.5Ų
Proprietà sperimentali
- PSA: 35.53
2-Propen-1-one,1-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)- Letteratura correlata
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
18493-31-7 (2-Propen-1-one,1-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti